molecular formula C30H42ClN2Pd B12059137 Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride

Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride

Cat. No.: B12059137
M. Wt: 572.5 g/mol
InChI Key: KLSIOAKNMHRLAK-UHFFFAOYSA-M
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Description

Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride is a well-defined palladium N-heterocyclic carbene complex. This compound is known for its air-stability and efficiency in catalyzing various organic reactions, particularly in the field of cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with palladium(II) acetate and allyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, under inert atmosphere conditions .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance efficiency and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, boronic acids, and bases like potassium carbonate. Typical reaction conditions involve inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .

Major Products Formed

The major products formed from these reactions are often arylated compounds, dehalogenated products, and coupled products, depending on the specific reaction type .

Scientific Research Applications

Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride exerts its effects involves the formation of a palladium-carbene complex. This complex facilitates the activation of aryl halides and other substrates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the coordination of the palladium center with the substrates, followed by oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride is unique due to its air-stability and high efficiency in catalyzing a wide range of organic reactions. Its well-defined structure and ability to facilitate various cross-coupling reactions make it a valuable compound in both academic and industrial research .

Properties

Molecular Formula

C30H42ClN2Pd

Molecular Weight

572.5 g/mol

InChI

InChI=1S/C27H37N2.C3H5.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-3-2;;/h9-21H,1-8H3;3H,1-2H2;1H;/q-1;;;+2/p-1

InChI Key

KLSIOAKNMHRLAK-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.[CH2][CH][CH2].Cl[Pd+]

Origin of Product

United States

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